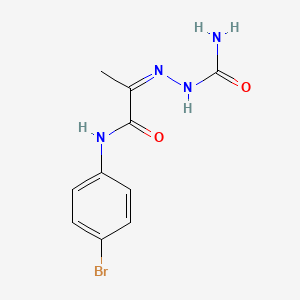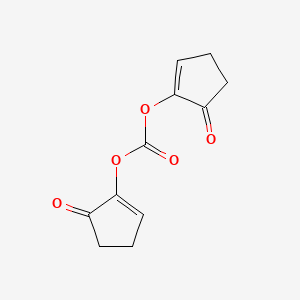![molecular formula C86H146N2O8 B15160294 3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid CAS No. 748799-87-3](/img/structure/B15160294.png)
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-bis(methoxycarbonyl)benzoic acid with thionyl chloride to form dimethyl-5-(chlorocarbonyl)isophthalate. This intermediate is then reacted with 5-aminoisophthalic acid in the presence of N,N-Dimethylacetamide to yield 5-(3,5-bis(methoxycarbonyl)benzamido)isophthalic acid. The final step involves hydrolysis of the ester groups to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The benzamido groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mécanisme D'action
The mechanism of action of 3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the behavior of biological molecules and materials, leading to various effects depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(hexadecyloxy)benzoic acid: Shares similar long alkyl chains but lacks the benzamido groups.
5-(3,5-bis(methoxycarbonyl)benzamido)isophthalic acid: An intermediate in the synthesis of the target compound, with similar structural features.
Uniqueness
3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid is unique due to its combination of benzamido groups and long alkyl chains, which confer specific chemical and physical properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in various scientific fields .
Propriétés
Numéro CAS |
748799-87-3 |
|---|---|
Formule moléculaire |
C86H146N2O8 |
Poids moléculaire |
1336.1 g/mol |
Nom IUPAC |
3,5-bis[(3,5-dihexadecoxybenzoyl)amino]-4-methylbenzoic acid |
InChI |
InChI=1S/C86H146N2O8/c1-6-10-14-18-22-26-30-34-38-42-46-50-54-58-62-93-78-66-75(67-79(72-78)94-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-2)84(89)87-82-70-77(86(91)92)71-83(74(82)5)88-85(90)76-68-80(95-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-3)73-81(69-76)96-65-61-57-53-49-45-41-37-33-29-25-21-17-13-9-4/h66-73H,6-65H2,1-5H3,(H,87,89)(H,88,90)(H,91,92) |
Clé InChI |
XBJNXIKSPNYHAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2C)NC(=O)C3=CC(=CC(=C3)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)O)OCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B15160222.png)
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium methyl sulfate](/img/structure/B15160226.png)

![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)
![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15160265.png)
![N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B15160268.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)

![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)


